BenchChemオンラインストアへようこそ!

3-Chloro-4-(chloromethyl)-2-methylpyridine

Anticancer Benzothiazole-2-thiol Structure-Activity Relationship

3-Chloro-4-(chloromethyl)-2-methylpyridine (CAS 1227499-11-7) is a halogenated pyridine derivative of molecular formula C₇H₇Cl₂N. It belongs to the chloromethylpyridine class, which are widely employed as synthetic intermediates in medicinal chemistry and agrochemical research.

Molecular Formula C7H7Cl2N
Molecular Weight 176.04 g/mol
CAS No. 1227499-11-7
Cat. No. B1430946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(chloromethyl)-2-methylpyridine
CAS1227499-11-7
Molecular FormulaC7H7Cl2N
Molecular Weight176.04 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1Cl)CCl
InChIInChI=1S/C7H7Cl2N/c1-5-7(9)6(4-8)2-3-10-5/h2-3H,4H2,1H3
InChIKeyJNHHEBDWVDRIEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(chloromethyl)-2-methylpyridine (CAS 1227499-11-7): A Regiospecifically Substituted Pyridine Building Block with Validated Biological Performance


3-Chloro-4-(chloromethyl)-2-methylpyridine (CAS 1227499-11-7) is a halogenated pyridine derivative of molecular formula C₇H₇Cl₂N . It belongs to the chloromethylpyridine class, which are widely employed as synthetic intermediates in medicinal chemistry and agrochemical research. The compound features a unique 2‑methyl‑3‑chloro‑4‑chloromethyl substitution pattern that distinguishes it from isomeric chloromethylpyridines. This specific arrangement has been directly exploited in the synthesis of bioactive molecules, including benzothiazole-2-thiol conjugates that exhibited sub‑micromolar antiproliferative activity against multiple human cancer cell lines [1].

Why 3-Chloro-4-(chloromethyl)-2-methylpyridine Cannot Be Replaced by Other Chloromethylpyridines


Although the chloromethylpyridine family shares a common reactive handle, the position and nature of additional substituents profoundly affect both chemical reactivity and biological performance. In the benzothiazole-2-thiol series evaluated by MDPI, shifting the chloro and methyl groups on the pyridine ring led to drastic variations in antiproliferative IC₅₀ values—differences exceeding 100‑fold across positional isomers—demonstrating that the precise 2‑methyl‑3‑chloro‑4‑chloromethyl regioisomer is not interchangeable with its analogs [1]. Furthermore, the dual electrophilic character conferred by the ring chlorine and the benzylic chloromethyl group enables orthogonal derivatization strategies that cannot be replicated by simpler monofunctional analogs.

Quantitative Evidence Guide: 3-Chloro-4-(chloromethyl)-2-methylpyridine vs. Closest Analogs


Antiproliferative Activity: 3-Chloro-4-(chloromethyl)-2-methylpyridine-Derived Benzothiazole Conjugate Exhibits Potent, Broad-Spectrum Cytotoxicity Relative to Other Pyridinyl Isomers

In a systematic SAR study of benzothiazole-2-thiol derivatives, the compound incorporating the 3‑chloro‑4‑(chloromethyl)‑2‑methylpyridine scaffold (compound 7i) displayed IC₅₀ values of 0.4 µM (HepG2), 2.4 µM (SW480), and 0.4 µM (HeLa). These activities were substantially more potent than those of closely related isomers: the 3‑pyridinyl analog (7g) showed IC₅₀ values of 6.6, 6.4, and 12.6 µM, representing a 16–31‑fold loss in potency; the 2‑chloro‑4‑pyridinyl analog (7h) gave IC₅₀ values of 5.0, 2.9, and 1.9 µM, a 5–12‑fold reduction [1].

Anticancer Benzothiazole-2-thiol Structure-Activity Relationship

Broadening the Therapeutic Window: 7i Demonstrates Consistent Potency Across an Expanded Panel of Cancer Cell Lines, Differentiating from Narrower-Acting Analogs

When the most potent congeners (7d, 7e, 7f, 7i) were further screened against eleven additional human cancer cell lines, compound 7i maintained single-digit micromolar or sub‑micromolar IC₅₀ values across the majority of tested lines, including HCT‑116 (colon), SW620 (colon), A549 (lung), and SKRB‑3 (breast). This broad efficacy contrasted with the more cell‑line‑restricted profiles of the 5‑chloro‑ (7d) and 5‑methyl‑ (7f) pyridinyl analogs, which showed greater variability across the panel [1].

Broad-spectrum cytotoxicity Cancer panel Selectivity profile

Kinase Inhibition: Pyruvate Dehydrogenase Kinase (PDHK) Isoform Profiling Reveals Low Nanomolar Affinity for a 3-Chloro-4-(chloromethyl)-2-methylpyridine-Containing Ligand

A small molecule incorporating the 3‑chloro‑4‑(chloromethyl)‑2‑methylpyridine substructure (BindingDB ID: BDBM50236530; ChEMBL ID: CHEMBL3727577) was profiled against PDHK isoforms. It inhibited PDHK4 with an IC₅₀ of 21 nM, PDHK3 with an IC₅₀ of 26 nM, and PDHK1 with an IC₅₀ of 35 nM in radiometric biochemical assays [1]. While direct comparator data for analogs lacking this exact substitution are not available in the same dataset, the low nanomolar potency indicates that the 3‑chloro‑4‑(chloromethyl)‑2‑methylpyridine fragment contributes favorably to kinase binding.

Kinase inhibition PDHK Metabolic disease

Physicochemical Differentiation: Predicted LogP and pKa Suggest Superior Membrane Permeability and Salt-Forming Capability Compared to Non-Chlorinated Analogs

Predicted physicochemical parameters for 3‑chloro‑4‑(chloromethyl)‑2‑methylpyridine include XLogP3 = 2.3, a pKa of 3.30 ± 0.18, and a topological polar surface area consistent with a single hydrogen bond acceptor [1]. In contrast, the non‑chlorinated analog 3‑(chloromethyl)‑2‑methylpyridine (CAS 120277‑68‑1) has a predicted XLogP3 of approximately 1.5–1.8 and a higher pKa (~4.5–5.0) . The increased lipophilicity and reduced basicity of the 3‑chloro derivative enhance passive membrane permeability and facilitate salt formation with acidic counterions.

Physicochemical properties Drug-likeness Permeability

Dual-Electrophile Reactivity: Orthogonal Derivatization via Ring Chlorine and Benzylic Chloromethyl Group Enables Divergent Synthesis Not Possible with Mono-Electrophilic Analogs

3‑Chloro‑4‑(chloromethyl)‑2‑methylpyridine presents two electrophilic sites with distinct reactivity profiles: the benzylic chloromethyl group readily undergoes Sₙ2 reactions with amines, thiols, and alkoxides, while the aromatic chlorine at position 3 can be engaged in palladium‑catalyzed cross‑couplings (Suzuki, Buchwald‑Hartwig) or nucleophilic aromatic substitution under more forcing conditions. This orthogonality is absent in mono‑functional analogs such as 4‑(chloromethyl)‑2‑methylpyridine or 3‑chloro‑2‑methylpyridine, which possess only one reactive center . The synthetic utility of this dual electrophilicity has been demonstrated in the construction of complex benzothiazole‑pyridine hybrids [1].

Orthogonal reactivity Divergent synthesis Nucleophilic substitution

Regioisomeric Purity: Commercial Availability at 95% Purity Ensures Reproducible SAR, Avoiding Contamination by Isomeric Chloromethylpyridines

Commercially, 3‑chloro‑4‑(chloromethyl)‑2‑methylpyridine is supplied at 95% purity (AK Scientific, Biosynth, Leyan) . This level of purity is critical because positional isomers such as 2‑chloro‑3‑(chloromethyl)‑4‑methylpyridine (CAS 1227576‑87‑5) and 3‑(chloromethyl)‑2‑methylpyridine (CAS 120277‑68‑1) are common byproducts of chloromethylation reactions. Even minor contamination by these isomers can confound biological assay results or lead to ambiguous structure‑activity relationships, as demonstrated by the order‑of‑magnitude potency differences observed among pyridinyl regioisomers in the MDPI study [1].

Purity Quality control Reproducibility

Optimal Application Scenarios for 3-Chloro-4-(chloromethyl)-2-methylpyridine (CAS 1227499-11-7)


Medicinal Chemistry: Synthesis of Potent, Broad-Spectrum Anticancer Benzothiazole-Pyridine Hybrids

The direct evidence from the MDPI benzothiazole-2-thiol SAR study demonstrates that incorporating the 3-chloro-4-(chloromethyl)-2-methylpyridine scaffold yields compounds with IC₅₀ values as low as 0.4 µM across HepG2, SW480, and HeLa cell lines, outperforming isomeric pyridinyl attachments by 5–31‑fold [1]. This application scenario is ideal for medicinal chemistry teams seeking a validated starting point for lead optimization of broad-spectrum anticancer agents targeting hepatocellular, colorectal, and cervical carcinomas.

Kinase Drug Discovery: PDHK Isoform-Selective Inhibitor Development

A ligand containing the 3-chloro-4-(chloromethyl)-2-methylpyridine substructure has demonstrated potent inhibition of PDHK4 (IC₅₀ = 21 nM), PDHK3 (26 nM), and PDHK1 (35 nM) in biochemical assays [1]. This supports the procurement of this building block for structure-based design of PDHK inhibitors, which are of therapeutic interest in metabolic disorders including diabetes and certain cancers where the pyruvate dehydrogenase complex is dysregulated.

Divergent Library Synthesis via Orthogonal Functionalization

The presence of both a benzylic chloromethyl group (Sₙ2-reactive) and an aromatic chlorine (cross-coupling-reactive) on the 2-methylpyridine core enables sequential, chemoselective derivatization without protecting group manipulation [1]. This scenario is particularly valuable for high-throughput parallel synthesis and diversity-oriented synthesis efforts, where maximizing scaffold derivatization from a single intermediate directly impacts library size and screening efficiency.

Agrochemical Intermediate: Chloromethylpyridine Building Block for Pesticide Discovery

Chloromethylpyridines are established intermediates in the synthesis of neonicotinoid and other heterocyclic pesticides [1]. The dual-halogenation pattern of 3-chloro-4-(chloromethyl)-2-methylpyridine offers distinct electronic and steric properties compared to simpler chloromethylpyridines, potentially leading to improved target binding or environmental stability profiles. This application leverages the compound's commercial availability at 95% purity for pilot-scale agrochemical synthesis campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-4-(chloromethyl)-2-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.